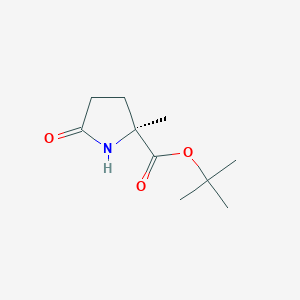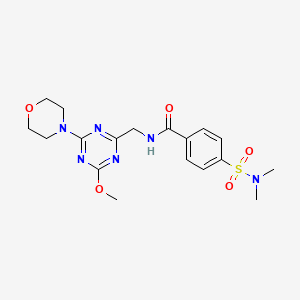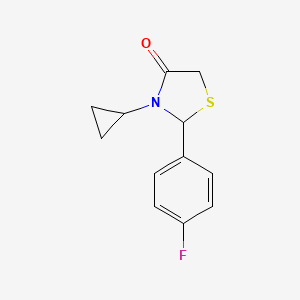
5-Bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one, or 5-Br-FPP, is a synthetic compound commonly used in the laboratory setting for a variety of scientific research applications. It is a versatile compound that can be used in a wide range of experiments due to its unique properties.
Aplicaciones Científicas De Investigación
5-Br-FPP has a wide range of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and DNA binding. It has been used in studies of enzyme inhibition, in which it has been found to be a potent inhibitor of some enzymes. It has also been used in studies of protein-protein interactions, in which it has been found to bind to certain proteins and inhibit their activity. Finally, it has also been used in studies of DNA binding, in which it has been found to be a potent binder of certain DNA sequences.
Mecanismo De Acción
The mechanism of action of 5-Br-FPP is not fully understood. However, it is believed that it binds to certain enzymes and proteins in order to inhibit their activity. It is also believed to bind to certain DNA sequences in order to regulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-FPP are not fully understood. However, in studies of enzyme inhibition, it has been found to be a potent inhibitor of some enzymes, which can lead to changes in biochemical pathways. In studies of protein-protein interactions, it has been found to bind to certain proteins and inhibit their activity, which can lead to changes in physiological processes. Finally, in studies of DNA binding, it has been found to be a potent binder of certain DNA sequences, which can lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Br-FPP in lab experiments is its versatility. It can be used in a wide range of experiments due to its unique properties. Additionally, it is relatively easy to synthesize and can be stored for long periods of time.
The main limitation of using 5-Br-FPP in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to predict its effects in certain experiments. Additionally, it can be difficult to obtain due to its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for 5-Br-FPP research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic uses. Additionally, further research could be conducted into the synthesis of 5-Br-FPP and ways to make it more cost-effective and available. Finally, further research could be conducted into the use of 5-Br-FPP in drug development and other medical applications.
Métodos De Síntesis
5-Br-FPP is synthesized through a method known as the Ullmann reaction, which is a type of cross-coupling reaction. This reaction involves the use of a transition metal catalyst to facilitate the formation of a carbon-carbon bond between two different organic molecules. In the case of 5-Br-FPP, the reaction involves the use of a palladium catalyst to create the desired product. The reaction is typically conducted in an aqueous solution at a temperature of around 100 degrees Celsius.
Propiedades
IUPAC Name |
5-bromo-1-(3-fluorophenyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-5-13-10(15)14(6-7)9-3-1-2-8(12)4-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQVGSVHBFOHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2441910.png)
![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2441913.png)

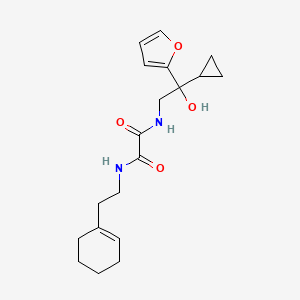
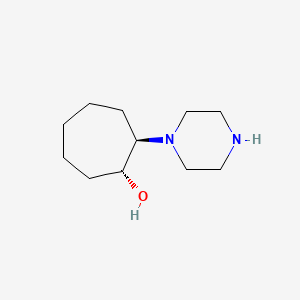
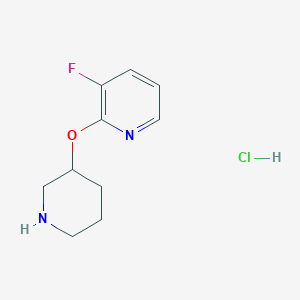

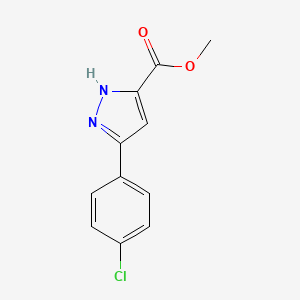
![3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2441925.png)
![2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2441926.png)
